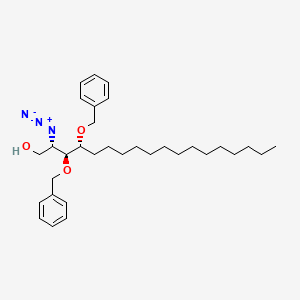
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- is a complex organic compound with the molecular formula C32H49N3O3 and a molecular weight of 523.759. This compound is characterized by the presence of an azido group and two phenylmethoxy groups attached to an octadecanol backbone. The stereochemistry of the compound is specified by the (2S,3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Protection of Hydroxyl Groups: The hydroxyl groups on the octadecanol backbone are protected using benzyl groups to form phenylmethoxy derivatives.
Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Deprotection: The benzyl protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Sodium azide (NaN3) is used for introducing the azido group.
Major Products
The major products formed from these reactions include amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for natural killer T (NKT) cells, which play a role in immune response.
Medicine: Explored for its potential therapeutic applications, including as an immunomodulatory agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- involves its interaction with molecular targets such as NKT cells. The compound acts as a ligand, binding to receptors on the surface of these cells and modulating their activity. This interaction can influence the release of cytokines and other signaling molecules, thereby affecting immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2R,3R,4S)-: A stereoisomer with different spatial arrangement of substituents.
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3R,4S)-: Another stereoisomer with unique properties.
Uniqueness
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. The presence of the azido group also provides versatility in chemical modifications and applications.
Propriétés
Numéro CAS |
202812-10-0 |
|---|---|
Formule moléculaire |
C32H49N3O3 |
Poids moléculaire |
523.7 g/mol |
Nom IUPAC |
(2S,3S,4R)-2-azido-3,4-bis(phenylmethoxy)octadecan-1-ol |
InChI |
InChI=1S/C32H49N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-31(37-26-28-20-15-13-16-21-28)32(30(25-36)34-35-33)38-27-29-22-17-14-18-23-29/h13-18,20-23,30-32,36H,2-12,19,24-27H2,1H3/t30-,31+,32-/m0/s1 |
Clé InChI |
YWFWSKZYDDIMOZ-QAXCHELISA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



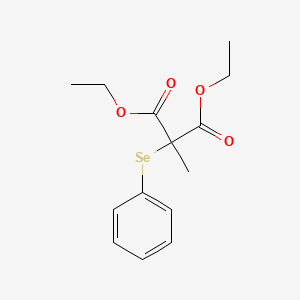

![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
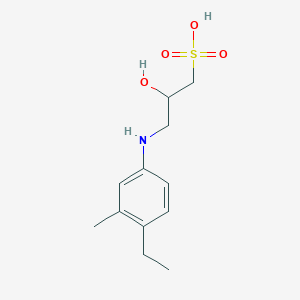
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
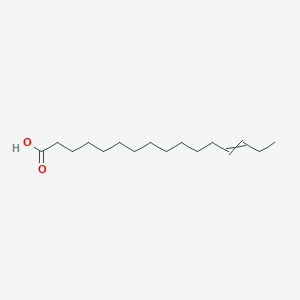
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
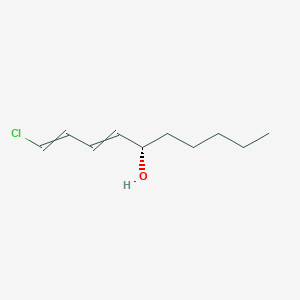
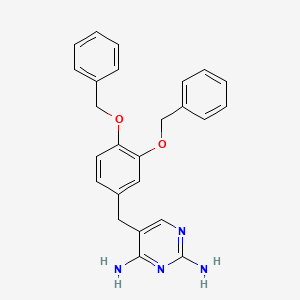
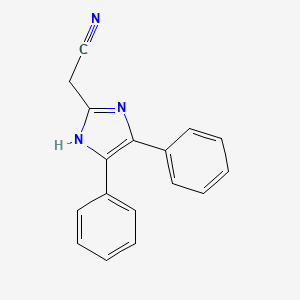
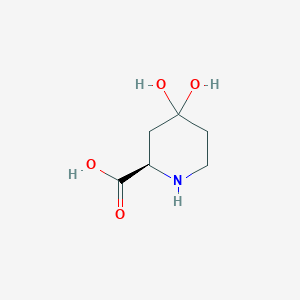
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
